2-(Bromomethyl)-4-chlorobenzaldehyde is an organic compound characterized by a benzaldehyde functional group, with a bromomethyl group and a chlorine substituent on the aromatic ring. Its molecular formula is C${8}$H${7}$BrClO, and it has a molecular weight of approximately 219.46 g/mol. The compound appears as a solid, typically ranging in color from white to orange, and has a melting point between 69 °C and 73 °C . The presence of both bromine and chlorine atoms in its structure contributes to its reactivity and potential applications in various
These reactions make it a versatile intermediate in organic synthesis.
While specific biological activity data for 2-(Bromomethyl)-4-chlorobenzaldehyde is limited, compounds containing halogenated aromatic groups often exhibit significant biological properties. For example, similar compounds have been studied for their antimicrobial, antifungal, and anticancer activities. The presence of halogens like bromine and chlorine can enhance lipophilicity and bioactivity, making such compounds of interest in pharmaceutical research.
Several methods have been developed for synthesizing 2-(Bromomethyl)-4-chlorobenzaldehyde:
These methods highlight the compound's accessibility and versatility in synthetic organic chemistry.
2-(Bromomethyl)-4-chlorobenzaldehyde serves various applications across different fields:
Interaction studies involving 2-(Bromomethyl)-4-chlorobenzaldehyde focus on its reactivity with nucleophiles and electrophiles. Research often examines how this compound interacts with biological molecules, which could elucidate potential therapeutic effects or toxicity mechanisms. Such studies are crucial for understanding the compound's safety profile and efficacy in medicinal chemistry.
Several compounds exhibit structural similarities to 2-(Bromomethyl)-4-chlorobenzaldehyde. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Bromo-2-chlorobenzaldehyde | Similar halogenated benzaldehyde | Different position of halogens |
| 2-Bromo-4-nitrobenzaldehyde | Contains a nitro group instead of a chloromethyl | Nitro group enhances electron-withdrawing properties |
| 3-Bromo-5-chlorobenzaldehyde | Different positions of bromine and chlorine | Potentially different reactivity patterns |
| 2-Chloro-4-methoxybenzaldehyde | Contains a methoxy group instead of bromine | Methoxy group influences solubility |
These comparisons illustrate how variations in substitution patterns affect reactivity and applications, highlighting the uniqueness of 2-(Bromomethyl)-4-chlorobenzaldehyde within this class of compounds.